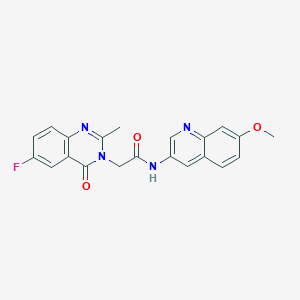

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluoro and methyl groups: These groups can be introduced through halogenation and alkylation reactions.

Coupling with the quinoline derivative: The final step involves coupling the quinazolinone core with the quinoline derivative using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of specific enzymes involved in disease processes.

Receptor binding: The compound may bind to specific receptors on the surface of cells, modulating their activity.

Signal transduction: The compound may interfere with intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide can be compared with other quinazolinone and quinoline derivatives, such as:

2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the fluoro and methoxy groups, which may affect its biological activity.

N-(7-methoxyquinolin-3-yl)acetamide: Lacks the quinazolinone core, which may affect its mechanism of action.

6-fluoro-2-methylquinazolin-4(3H)-one: Lacks the acetamide and quinoline moieties, which may affect its chemical reactivity and applications.

The unique combination of functional groups in this compound may confer distinct properties and applications compared to these similar compounds.

Biological Activity

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of quinazoline derivatives, which have been studied for various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The focus of this article is to summarize the biological activity of this specific compound based on available research findings.

The molecular formula of this compound is C19H16F N4O2, with a molecular weight of approximately 350.35 g/mol. The compound features a fluorine atom and a methoxy group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H16F N4O2 |

| Molecular Weight | 350.35 g/mol |

| LogP | 2.8754 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 57.316 |

Antioxidant Activity

Preliminary studies indicate that derivatives of quinazoline compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown promising results in inhibiting lipid peroxidation and scavenging free radicals. In assays conducted using the AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) method, significant antioxidant activity was observed at concentrations around 100 µM.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, soybean lipoxygenase (LOX), an enzyme linked to inflammatory responses, was tested for inhibition by various quinazoline derivatives. The IC50 values for related compounds ranged from 27 µM to 55 µM, indicating moderate inhibitory activity. While specific data for the target compound is limited, its structural similarity suggests potential enzyme inhibition capabilities.

Case Studies

- Anti-lipid Peroxidation Activity : A study reported that related quinazoline compounds demonstrated high anti-lipid peroxidation activity (up to 98% inhibition at certain concentrations). This suggests that the target compound may exhibit similar protective effects against oxidative stress.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that quinazoline derivatives can induce apoptosis and inhibit cell proliferation. Although specific studies on this compound are scarce, the trend in similar compounds indicates potential anti-cancer properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols and characterization techniques for this compound?

The synthesis typically involves multi-step reactions, starting with coupling chloroacetylated intermediates with heterocyclic precursors under basic conditions (e.g., potassium carbonate in DMF) . Characterization employs nuclear magnetic resonance (NMR, ¹H and ¹³C), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structural integrity and purity. For example, ¹H NMR can resolve signals for aromatic protons (δ 7.0–8.5 ppm) and methyl/methoxy groups (δ 1.2–4.0 ppm), while IR confirms carbonyl stretches (~1700 cm⁻¹) .

Q. How can researchers determine the compound’s solubility and thermal stability?

Solubility is assessed via shake-flask methods in solvents like DMSO, water, or ethanol, followed by HPLC quantification. Thermal stability is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points and melting behavior .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or potency?

Structure-activity relationship (SAR) studies guide modifications:

- Quinazolinone core : Fluorine at C6 improves metabolic stability; methyl at C2 modulates steric effects .

- Acetamide linker : Substituting N-(7-methoxyquinolin-3-yl) with bulkier groups (e.g., trifluoromethyl) may enhance target binding .

- Methoxy group : Replacing with electron-withdrawing groups (e.g., nitro) alters pharmacokinetics . Computational docking (e.g., AutoDock) predicts binding affinities to targets like EGFR or PARP .

Q. What experimental strategies resolve contradictions in reported biological activities?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Solutions include:

- Dose-response validation : Reproduce studies across multiple cell lines .

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .

- Pharmacokinetic analysis : Measure plasma stability and metabolite formation to rule out false positives .

Q. How can researchers elucidate the compound’s mechanism of action?

Advanced approaches include:

- Target identification : Chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) .

- Pathway analysis : RNA-seq or phosphoproteomics to map affected signaling pathways .

- In vivo models : Xenograft studies in rodents to correlate target modulation with efficacy .

Q. What strategies optimize synthetic yield and purity for scale-up?

Key considerations:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .

- Purification : Gradient flash chromatography (e.g., 0–8% MeOH in CH₂Cl₂) or recrystallization (ethyl acetate/hexane) .

- Reaction monitoring : Real-time TLC or HPLC-MS to track intermediates and minimize byproducts .

Q. Methodological Considerations

Q. How are computational tools applied to predict biological targets?

- Molecular docking : Tools like Schrödinger Suite or SwissDock predict binding poses to proteins (e.g., quinazoline-binding kinases) .

- QSAR models : Machine learning (e.g., Random Forest) correlates structural descriptors (logP, polar surface area) with activity .

Q. What analytical methods validate compound stability under physiological conditions?

Properties

Molecular Formula |

C21H17FN4O3 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(7-methoxyquinolin-3-yl)acetamide |

InChI |

InChI=1S/C21H17FN4O3/c1-12-24-18-6-4-14(22)8-17(18)21(28)26(12)11-20(27)25-15-7-13-3-5-16(29-2)9-19(13)23-10-15/h3-10H,11H2,1-2H3,(H,25,27) |

InChI Key |

XTHUDFCUOHFRDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.